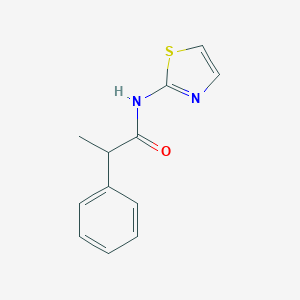![molecular formula C14H10O3 B258312 Naphtho[1,2-b]furan-3-ylacetic acid](/img/structure/B258312.png)
Naphtho[1,2-b]furan-3-ylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho[1,2-b]furan-3-ylacetic acid (NFA) is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid mediators involved in inflammation and pain. NFA has been extensively studied for its potential applications in the treatment of various inflammatory disorders, such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
Wirkmechanismus
The mechanism of action of Naphtho[1,2-b]furan-3-ylacetic acid involves the inhibition of COX enzymes, which leads to a decrease in the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation and pain by sensitizing nociceptors, promoting vasodilation, and increasing vascular permeability. By inhibiting COX enzymes, Naphtho[1,2-b]furan-3-ylacetic acid reduces the production of prostaglandins and thereby reduces inflammation and pain.
Biochemical and Physiological Effects:
Naphtho[1,2-b]furan-3-ylacetic acid has been shown to have potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to have a favorable safety profile, with no significant toxicity or adverse effects observed at therapeutic doses. Naphtho[1,2-b]furan-3-ylacetic acid has been shown to be effective in reducing inflammation and pain in various inflammatory disorders, such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Naphtho[1,2-b]furan-3-ylacetic acid in lab experiments is its potency and selectivity for COX-2 inhibition. This allows for the investigation of the specific role of COX-2 in inflammation and pain without affecting the activity of COX-1, which is involved in the maintenance of physiological functions such as gastric mucosal protection and platelet aggregation. However, one limitation of using Naphtho[1,2-b]furan-3-ylacetic acid is its poor solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the research on Naphtho[1,2-b]furan-3-ylacetic acid. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of Naphtho[1,2-b]furan-3-ylacetic acid. Another area of interest is the investigation of the potential therapeutic applications of Naphtho[1,2-b]furan-3-ylacetic acid in other inflammatory disorders, such as asthma and psoriasis. Additionally, the molecular mechanisms of COX inhibition by Naphtho[1,2-b]furan-3-ylacetic acid and other NSAIDs could be further elucidated to improve our understanding of the role of prostaglandins in inflammation and pain.
Synthesemethoden
The synthesis of Naphtho[1,2-b]furan-3-ylacetic acid involves the reaction of 3-(2-naphthyl)-2-propenoic acid with acetic anhydride in the presence of a catalyst, such as sulfuric acid or phosphoric acid. The resulting product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Naphtho[1,2-b]furan-3-ylacetic acid has been widely used as a tool compound in scientific research to investigate the role of COX enzymes in inflammation and pain. It has been shown to be a potent inhibitor of COX-2, the isoform of the enzyme that is induced during inflammation and is responsible for the production of prostaglandins that promote inflammation and pain. Naphtho[1,2-b]furan-3-ylacetic acid has also been used to study the molecular mechanisms of COX inhibition and the structure-activity relationship of NSAIDs.
Eigenschaften
Produktname |
Naphtho[1,2-b]furan-3-ylacetic acid |
|---|---|
Molekularformel |
C14H10O3 |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
2-benzo[g][1]benzofuran-3-ylacetic acid |
InChI |
InChI=1S/C14H10O3/c15-13(16)7-10-8-17-14-11-4-2-1-3-9(11)5-6-12(10)14/h1-6,8H,7H2,(H,15,16) |
InChI-Schlüssel |
QWABHAOIDUZYRA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC=C3CC(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC=C3CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B258269.png)
![N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide](/img/structure/B258272.png)
![N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide](/img/structure/B258276.png)
![1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline](/img/structure/B258277.png)
![Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate](/img/structure/B258279.png)
![N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine](/img/structure/B258283.png)

![N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B258288.png)